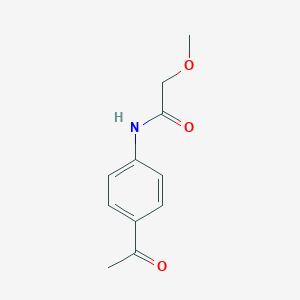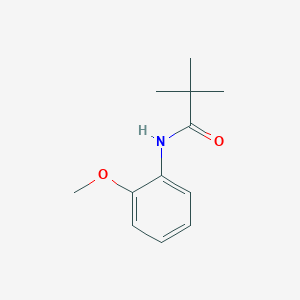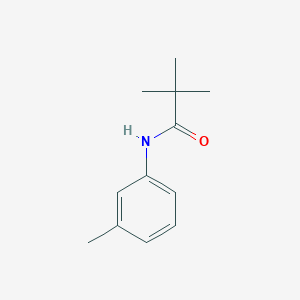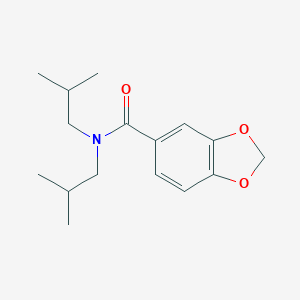
N-(4-acetylphenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-methoxyacetamide, also known as APMA, is a chemical compound that has been studied for its potential applications in the field of scientific research. This compound is a derivative of acetaminophen, which is a commonly used over-the-counter pain reliever. APMA has been found to have unique properties that make it useful for various applications in the laboratory setting.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-methoxyacetamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with proteins and other biomolecules. These interactions can lead to changes in the activity and function of these molecules, which can be useful for studying various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes such as tyrosinase and cyclooxygenase. It has also been shown to have antioxidant properties and can scavenge free radicals in vitro. In addition, this compound has been found to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-2-methoxyacetamide in laboratory experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds used in similar applications. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications. It is important to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several potential future directions for research involving N-(4-acetylphenyl)-2-methoxyacetamide. One area of interest is the development of new fluorescent probes based on this compound that can be used for studying protein-ligand interactions. Another area of interest is the use of this compound as a model compound for studying the metabolism of acetaminophen in the liver. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-methoxyacetamide involves the reaction of 4-acetylphenol with 2-methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-methoxyacetamide has been used in various scientific research applications, including as a substrate for enzymes such as horseradish peroxidase and tyrosinase. It has also been used as a model compound for studying the reactivity of acetaminophen metabolites in the liver. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-3-5-10(6-4-9)12-11(14)7-15-2/h3-6H,7H2,1-2H3,(H,12,14) |
Clé InChI |
ORZFTELEAXKDTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)


![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)




